molecular formula C10H11BrO3 B1334066 2-Bromo-1-(3,5-dimethoxyphenyl)ethanone CAS No. 50841-50-4

2-Bromo-1-(3,5-dimethoxyphenyl)ethanone

Cat. No.: B1334066
CAS No.: 50841-50-4
M. Wt: 259.1 g/mol
InChI Key: JUJBYPJUERJZQP-UHFFFAOYSA-N
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Description

2-Bromo-1-(3,5-dimethoxyphenyl)ethanone is an organic compound with the molecular formula C10H11BrO3. It is characterized by the presence of a bromine atom attached to an ethanone group, which is further substituted with a 3,5-dimethoxyphenyl ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(3,5-dimethoxyphenyl)ethanone typically involves the bromination of 1-(3,5-dimethoxyphenyl)ethanone. One common method includes the use of bromine in the presence of a solvent such as chloroform at room temperature, yielding the desired product with a high yield .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar bromination reactions. The process involves careful control of reaction conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-(3,5-dimethoxyphenyl)ethanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Sodium borohydride in methanol or ethanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products:

    Nucleophilic Substitution: Substituted ethanones with various functional groups.

    Reduction: 1-(3,5-Dimethoxyphenyl)ethanol.

    Oxidation: 3,5-Dimethoxybenzoic acid.

Scientific Research Applications

2-Bromo-1-(3,5-dimethoxyphenyl)ethanone is utilized in various fields of scientific research:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3,5-dimethoxyphenyl)ethanone involves its reactivity as an electrophile due to the presence of the bromine atom and the carbonyl group. It can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The compound’s effects are mediated through its interactions with molecular targets such as enzymes and proteins, influencing biochemical pathways.

Comparison with Similar Compounds

  • 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone
  • 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone

Comparison:

2-Bromo-1-(3,5-dimethoxyphenyl)ethanone stands out due to its specific substitution pattern, which imparts unique reactivity and makes it valuable for certain synthetic applications.

Properties

IUPAC Name

2-bromo-1-(3,5-dimethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-13-8-3-7(10(12)6-11)4-9(5-8)14-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJBYPJUERJZQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)CBr)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373642
Record name 2-bromo-1-(3,5-dimethoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50841-50-4
Record name 2-bromo-1-(3,5-dimethoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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